molecular formula C13H14ClN3O2 B2613512 1-[1-(3-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole CAS No. 956612-14-9

1-[1-(3-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2613512
CAS No.: 956612-14-9
M. Wt: 279.72
InChI Key: MKPCVRNXIDTMAC-UHFFFAOYSA-N
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Description

1-[1-(3-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is a synthetic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound is characterized by the presence of a 3-chlorophenyl group, a nitroethyl group, and two methyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 3-chlorobenzaldehyde with nitroethane to form 1-(3-chlorophenyl)-2-nitropropene. This intermediate is then subjected to a cyclization reaction with 3,5-dimethylpyrazole under basic conditions to yield the target compound. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-[1-(3-chlorophenyl)-2-aminoethyl]-3,5-dimethyl-1H-pyrazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding alcohols or ketones at the methyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[1-(3-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The nitro group may play a role in redox reactions, while the pyrazole ring can interact with various enzymes or receptors. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-2-nitropropene: An intermediate in the synthesis of the target compound.

    3,5-dimethylpyrazole: A precursor used in the cyclization reaction.

    1-(3-chlorophenyl)-2-aminoethyl-3,5-dimethyl-1H-pyrazole: A reduced derivative of the target compound.

Uniqueness

1-[1-(3-chlorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a chlorophenyl group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[1-(3-chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c1-9-6-10(2)17(15-9)13(8-16(18)19)11-4-3-5-12(14)7-11/h3-7,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPCVRNXIDTMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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